molecular formula C17H19NO3S B2641912 2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 677293-99-1

2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer B2641912
CAS-Nummer: 677293-99-1
Molekulargewicht: 317.4
InChI-Schlüssel: OHVLCHDISHRBAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an ethoxyphenyl group attached to a sulfonyl group, which is further connected to a tetrahydroisoquinoline .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. Attached to this core is a sulfonyl group (SO2), which is in turn attached to a 4-ethoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group might make it susceptible to nucleophilic substitution reactions. The tetrahydroisoquinoline core could potentially undergo electrophilic aromatic substitution reactions .

Wissenschaftliche Forschungsanwendungen

  • Chemical Synthesis and Structural Analysis :

    • Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclized in the presence of bases yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This highlights the compound's potential in synthetic chemistry (Ukrainets et al., 2014).
    • 2,3-Dihydroisoquinoline type compounds were key intermediates in unusual [4+4] cyclodimerization reactions, forming triheterocyclic ring structures. Such cyclodimerizations demonstrate the compound's versatility in creating complex molecular architectures (Sugiura et al., 1998).
  • Pharmacological and Biological Studies :

    • The synthesis and stereochemistry of 3, 7-Diazatricyclo[4.2.2.22, 5]dodeca-9, 11-dienes derived from 2, 3-Dihydroisoquinoline derivatives demonstrate the potential for creating diverse biologically active molecules (Sugiura et al., 1998).
    • The diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines, including sulfonylimines, has been a key step in the asymmetric synthesis of 1-aryltetrahydroisoquinolines. This process demonstrates the compound's relevance in stereoselective synthesis, which is critical in drug development (Wünsch & Nerdinger, 1999).
  • Molecular Structure Determination and Analysis :

    • X-ray crystallography has been used to determine the structure of dimers and other derivatives of 1, 2, 3, 4-tetrahydroisoquinolines, providing insights into the molecular geometry and spatial arrangements crucial for understanding their chemical behavior (Sugiura et al., 1997).
  • Potential for New Compound Synthesis :

    • The synthesis of substituted azetidinones derived from the dimer of Apremilast, which involves sulfonamide rings, indicates the potential of related compounds in creating novel pharmaceutical agents (Jagannadham et al., 2019).
    • Radical cyclizations of cyclic ene sulfonamides, including 1,2,3,4-tetrahydroisoquinolines, leading to the formation of polycyclic imines, suggest potential applications in synthetic organic chemistry (Zhang et al., 2013).

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential uses in various fields such as medicine or materials science. This could involve studying its biological activity, its reactivity under various conditions, or its physical properties .

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-2-21-16-7-9-17(10-8-16)22(19,20)18-12-11-14-5-3-4-6-15(14)13-18/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVLCHDISHRBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.